molecular formula C20H24FN3O3S2 B2937038 1-(3-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1234957-93-7

1-(3-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2937038
CAS No.: 1234957-93-7
M. Wt: 437.55
InChI Key: BLXSCTFUKOCNBS-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide core linked to a piperidin-4-ylmethyl group substituted with a 2-(methylthio)nicotinoyl moiety and a 3-fluorophenyl aromatic ring.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S2/c1-28-19-18(6-3-9-22-19)20(25)24-10-7-15(8-11-24)13-23-29(26,27)14-16-4-2-5-17(21)12-16/h2-6,9,12,15,23H,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXSCTFUKOCNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, a methanesulfonamide group, and a fluorophenyl moiety, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN3O3S2C_{20}H_{24}FN_{3}O_{3}S_{2}, with a molecular weight of 437.55 g/mol. The structure includes various functional groups that enhance its solubility and stability, making it suitable for pharmaceutical applications.

The primary biological activity of this compound is as an inhibitor of hypoxia-inducible factor 1 (HIF-1) . HIF-1 is crucial in cellular responses to hypoxic conditions and is implicated in cancer progression. The compound promotes apoptosis in tumor cells by:

  • Upregulating cleaved caspase-3 : This process leads to programmed cell death.
  • Inducing expression of adaptation genes : These genes help cells respond to low oxygen levels, further contributing to the compound's anticancer properties.

Anticancer Properties

Research indicates that this compound has significant potential in oncology. Its ability to modulate HIF-1 activity positions it as a candidate for developing anti-cancer therapies, particularly for tumors that exhibit hypoxic characteristics.

Neuropharmacological Potential

Given its structural features, particularly the piperidine framework, there is potential for exploration in neuropharmacology and pain management. Piperidine derivatives are known for their diverse biological activities, including analgesic and antipsychotic effects.

Research Findings and Case Studies

Recent studies have focused on the interactions between this compound and various biological targets. These investigations are critical for understanding its therapeutic potential and safety profile.

Study ReferenceFindings
Demonstrated significant inhibition of HIF-1α in cancer cells, promoting apoptosis.
Analyzed structural analogs, noting enhanced selectivity for dopamine transporters which may relate to neuropharmacological applications.
Investigated the synthesis pathways, emphasizing the importance of reaction conditions for yield and purity.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Preparation of the piperidine ring : This foundational structure is synthesized first.
  • Introduction of nicotinoyl and methylthio groups : These modifications are essential for enhancing biological activity.
  • Addition of the methanesulfonamide group : This final step solidifies the chemical structure necessary for its pharmacological effects.

Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents Molecular Weight Key Features Potential Applications Evidence Source
Query Compound 3-Fluorophenyl, 2-(methylthio)nicotinoyl, methanesulfonamide ~450 (estimated) Balanced lipophilicity, fluorophenyl for target affinity Kinase inhibition, CNS disorders
1-(4-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide 4-Chlorophenyl, methylpiperidine 324.84 Chlorine enhances lipophilicity; simpler structure CNS-targeted therapeutics
N-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide 2-Phenylethanesulfonamide 433.6 Extended sulfonamide chain, aromatic bulk Improved receptor binding duration
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide 2-Fluorophenyl, phenethylpiperidine, propanamide 352.48 (free base) Opioid-like scaffold (phenethylpiperidine) Analgesic (fentanyl analog)
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide 4-Fluorophenyl, butanamide 368.50 Para-fluorine enhances electronic effects Opioid receptor modulation
N-(4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Chromen-2-yl, dual fluorophenyl 603.0 Multi-target kinase inhibition Anticancer therapeutics

Structure-Activity Relationship (SAR) Insights

  • Fluorophenyl Position : The 3-fluorophenyl group in the query compound provides optimal steric and electronic interactions for target binding compared to 2- or 4-fluoro analogs (e.g., and ). Meta-substitution balances lipophilicity and dipole interactions .
  • Sulfonamide vs. Amide : Sulfonamide derivatives (query compound, –8) exhibit stronger hydrogen-bonding capacity and acidity (pKa ~1–2) versus amides (pKa ~15–20), enhancing target affinity in polar binding pockets .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : The query compound’s calculated logP (~3.5) is lower than phenethylpiperidine opioids (logP ~4.5, –5), suggesting reduced blood-brain barrier penetration but improved solubility .
  • Metabolic Stability : Fluorine atoms (3-fluorophenyl) reduce oxidative metabolism, while the methylthio group may undergo CYP450-mediated oxidation, necessitating prodrug strategies .
  • Toxicity : Sulfonamide-containing compounds (query, –8) risk hypersensitivity reactions, whereas phenethylpiperidine amides (–5) carry opioid-like respiratory depression risks .

Q & A

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis while minimizing waste?

  • Methodology : Replace homogeneous palladium catalysts with immobilized variants (e.g., Pd/C or Pd-Al2_2O3_3) for Suzuki-Miyaura coupling. Continuous flow reactors (microchannel or packed-bed) enhance heat/mass transfer and reduce reaction time. Lifecycle assessment (LCA) metrics (E-factor, PMI) quantify environmental impact reductions .

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